molecular formula C8H15NO3 B13511477 3-[(Oxolan-2-ylmethyl)amino]propanoic acid

3-[(Oxolan-2-ylmethyl)amino]propanoic acid

Cat. No.: B13511477
M. Wt: 173.21 g/mol
InChI Key: PFISBIZOPDFPOP-UHFFFAOYSA-N
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Description

3-[(Oxolan-2-ylmethyl)amino]propanoic acid is an organic compound with the molecular formula C8H15NO3 It is characterized by the presence of an oxolane ring attached to an amino group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxolan-2-ylmethyl)amino]propanoic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.

    Attachment of the Amino Group: The oxolane ring is then functionalized with an amino group through nucleophilic substitution reactions.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, either batch or continuous flow processes can be employed.

    Catalysts and Reagents: The use of specific catalysts and reagents to optimize yield and purity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxolan-2-ylmethyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Compounds with various functional groups attached.

Scientific Research Applications

3-[(Oxolan-2-ylmethyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Oxolan-2-ylmethyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways: The compound may modulate biochemical pathways related to its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Oxolan-2-ylmethyl)amino]butanoic acid
  • 3-[(Oxolan-2-ylmethyl)amino]pentanoic acid
  • 3-[(Oxolan-2-ylmethyl)amino]hexanoic acid

Uniqueness

3-[(Oxolan-2-ylmethyl)amino]propanoic acid is unique due to its specific combination of an oxolane ring, amino group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(oxolan-2-ylmethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-8(11)3-4-9-6-7-2-1-5-12-7/h7,9H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFISBIZOPDFPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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